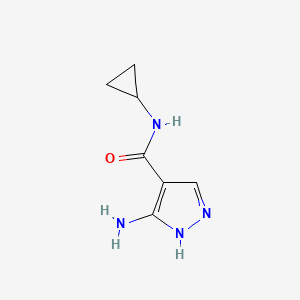

5-amino-N-cyclopropyl-1H-pyrazole-4-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

5-amino-N-cyclopropyl-1H-pyrazole-4-carboxamide is a chemical compound with the CAS Number: 2090331-19-2 . It has a molecular weight of 166.18 . The compound is typically stored at room temperature and comes in a powder form .

Synthesis Analysis

5-Amino-pyrazoles, which include 5-amino-N-cyclopropyl-1H-pyrazole-4-carboxamide, are potent reagents in organic and medicinal synthesis . They are used as versatile synthetic building blocks in the synthesis of remarkable organic molecules . The synthesis methods include conventional reactions, one-pot multi-component reactions, cyclocondensation, cascade/tandem protocols, and coupling reactions .Molecular Structure Analysis

The Inchi Code for 5-amino-N-cyclopropyl-1H-pyrazole-4-carboxamide is1S/C7H10N4O/c8-6-5 (3-9-11-6)7 (12)10-4-1-2-4/h3-4H,1-2H2, (H,10,12) (H3,8,9,11) . Chemical Reactions Analysis

5-Amino-pyrazoles are used to construct diverse heterocyclic or fused heterocyclic scaffolds . They are used to synthesize poly-substituted heterocyclic compounds and fused heterocyclic compounds .Physical And Chemical Properties Analysis

5-amino-N-cyclopropyl-1H-pyrazole-4-carboxamide is a powder that is stored at room temperature .Aplicaciones Científicas De Investigación

Organic and Medicinal Synthesis

5-Amino-pyrazoles, including 5-amino-N-cyclopropyl-1H-pyrazole-4-carboxamide, are potent reagents in organic and medicinal synthesis . They serve as versatile synthetic building blocks in the synthesis of remarkable organic molecules with an emphasis on versatile functionalities . They are used to construct diverse heterocyclic or fused heterocyclic scaffolds, such as poly-substituted heterocyclic compounds and fused heterocyclic compounds .

Construction of Heterocyclic Scaffolds

5-Amino-pyrazoles are used in planning strategies to construct organic compounds, particularly diverse heterocyclic scaffolds . These include bicyclic, tricyclic, tetracyclic, and spiro-fused pyrazole derivatives .

Pharmaceutical and Medicinal Chemistry

5-Amino-pyrazoles are similar to biologically active compounds and have diverse applications especially in the field of pharmaceutics and medicinal chemistry . They are common motifs in a wide range of synthesized drugs .

Antitumor Activities

Adenosine deaminase (ADA) inhibitors, including 5-amino-1H-pyrazole-4-carboxamide derivatives, have been found to have antitumor activities . They have been designed, synthesized, and screened for their antitumor activities .

Anti-Tubercular Activity

5-Amino-3-((substitutes phenylamino)-N-(4-substituted phenylamino)-1 H-pyrazole-4-carboxamides showed potent anti-tubercular activity . The preliminary structure-activity relationship (SAR) considerations suggested that the presence of the 5-amino-N-cyclopropyl-1H-pyrazole-4-carboxamide moiety contributes to this activity .

Ligands for Receptors or Enzymes

Aminopyrazoles, including 5-amino-N-cyclopropyl-1H-pyrazole-4-carboxamide, are advantageous frameworks able to provide useful ligands for receptors or enzymes . These include p38MAPK, different kinases, COX, and others .

Safety and Hazards

The compound has been classified with the GHS07 pictogram and has a signal word of "Warning" . Hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

Mecanismo De Acción

Target of Action

The primary targets of 5-amino-N-cyclopropyl-1H-pyrazole-4-carboxamide are the Fibroblast Growth Factor Receptors (FGFRs) . FGFRs play a critical role in various cancers, and their aberrant activation has led to the development of several FGFR inhibitors .

Mode of Action

5-Amino-N-cyclopropyl-1H-pyrazole-4-carboxamide interacts with FGFRs in a covalent manner . It is designed to target both wild-type FGFRs and the gatekeeper mutants, which are often responsible for drug resistance . The compound binds irreversibly to FGFR1, as revealed by X-ray co-crystal structure .

Biochemical Pathways

The compound affects the biochemical pathways associated with FGFRs . By inhibiting FGFRs, it disrupts the downstream signaling pathways that promote cell proliferation and survival, thereby exerting its anti-cancer effects .

Pharmacokinetics

The compound’s efficacy against fgfr1, fgfr2, fgfr3, and fgfr2 v564f gatekeeper mutant in biochemical assays suggests that it has favorable absorption, distribution, metabolism, and excretion (adme) properties .

Result of Action

The compound demonstrates nanomolar activities against FGFR1, FGFR2, FGFR3, and FGFR2 V564F gatekeeper mutant . It also strongly suppresses the proliferation of NCI-H520 lung cancer cells, SNU-16, and KATO III gastric cancer cells .

Propiedades

IUPAC Name |

5-amino-N-cyclopropyl-1H-pyrazole-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N4O/c8-6-5(3-9-11-6)7(12)10-4-1-2-4/h3-4H,1-2H2,(H,10,12)(H3,8,9,11) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PWLBUDBNCNSQOA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1NC(=O)C2=C(NN=C2)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

166.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-amino-N-cyclopropyl-1H-pyrazole-4-carboxamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-Phenylmethoxycarbonyl-1,4,5,7-tetrahydropyrazolo[3,4-c]pyridine-3-carboxylic acid](/img/structure/B2812382.png)

![1-Isopropyl-3-(5-(1-methyl-2-oxo-1,2-dihydropyridine-3-carbonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)urea](/img/structure/B2812383.png)

![2-Morpholin-4-Yl-2-[4-(Trifluoromethyl)Phenyl]Ethylamine](/img/structure/B2812384.png)

![N-[5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-4-(dipropylsulfamoyl)benzamide](/img/structure/B2812385.png)

![4-(4-fluorophenyl)-N-(2-(2-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)-1H-pyrrole-2-carboxamide](/img/structure/B2812392.png)

![2-(4-methoxyphenyl)-N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)acetamide](/img/structure/B2812395.png)

![3-(2-(4-(5-(furan-2-yl)-1,3,4-thiadiazol-2-yl)piperidin-1-yl)-2-oxoethyl)benzo[d]oxazol-2(3H)-one](/img/structure/B2812399.png)

![2-chloro-N-[2-(1H-pyrazol-1-yl)phenyl]pyridine-4-carboxamide](/img/structure/B2812401.png)